N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a triazolopyridazine core, which are linked through a thioacetamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the triazolopyridazine core is reacted with methoxyphenyl halides in the presence of a base.
Thioacetamide Linkage Formation: The final step involves the reaction of the intermediate compound with 4-fluorophenyl isothiocyanate to form the desired thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazolopyridazine ring, potentially leading to the formation of amines or reduced heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced heterocycles.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological activities. Studies have shown that triazolopyridazine derivatives can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorophenyl and methoxyphenyl groups may enhance these activities by improving the compound’s interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features make it a valuable component in the design of new functional materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets in biological systems. The triazolopyridazine core can interact with enzymes or receptors, modulating their activity. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- N-(4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Uniqueness
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring and a pyridazine moiety. Its molecular formula is C18H18F N5O2S, with a molecular weight of approximately 373.43 g/mol. The presence of the fluorophenyl and methoxyphenyl groups is believed to enhance its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has demonstrated that compounds with a triazole scaffold exhibit notable antimicrobial properties. For instance:
- A study highlighted that derivatives of 1,2,4-triazoles possess broad-spectrum activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- The compound's thioacetamide linkage may contribute to its efficacy against resistant strains.
2. Anticancer Properties
The triazole and pyridazine components are known for their anticancer potential:
- In vitro studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Specific derivatives have been reported to exhibit IC50 values in the low micromolar range against different cancer cell lines.
3. Anti-inflammatory Effects
Compounds containing the triazole structure have been associated with anti-inflammatory activities:
- Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
- The anti-inflammatory activity could be linked to the modulation of signaling pathways involved in inflammation.
Case Studies
Several case studies provide insight into the biological activity of related compounds:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituents on the phenyl rings significantly affect potency; electron-donating groups like methoxy enhance activity.
- The triazole ring's position relative to other functional groups can alter binding affinity to biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-8-2-13(3-9-16)20-24-23-17-10-11-19(25-26(17)20)29-12-18(27)22-15-6-4-14(21)5-7-15/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSSKNYNXNPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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